1-BENZOYL-4-(ETHANESULFONYL)PIPERAZINE

Description

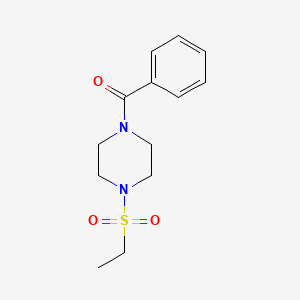

Structure

3D Structure

Properties

IUPAC Name |

(4-ethylsulfonylpiperazin-1-yl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3S/c1-2-19(17,18)15-10-8-14(9-11-15)13(16)12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJZWULZIKSCIRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 Benzoyl 4 Ethanesulfonyl Piperazine

Established Synthetic Pathways for 1,4-Disubstituted Piperazines

The construction of 1,4-disubstituted piperazines, such as 1-BENZOYL-4-(ETHANESULFONYL)PIPERAZINE, typically relies on the stepwise introduction of substituents onto the nitrogen atoms of the piperazine (B1678402) ring. researchgate.net This approach is favored due to the potential for side reactions, such as the formation of symmetrical N,N'-disubstituted piperazines, when attempting a one-pot synthesis without proper control. researchgate.net

Sequential N-Substitution Strategies

A key aspect of this strategy is the choice of protecting group. Common protecting groups for the piperazine nitrogen include Boc (tert-butoxycarbonyl), carbethoxy, and benzyl groups. researchgate.netorgsyn.org The selection of the protecting group depends on its stability under the reaction conditions for the introduction of the first substituent and the ease of its subsequent removal without affecting the newly introduced group.

Utilization of Acyl Chlorides in Benzoyl Formation

The introduction of the benzoyl group onto the piperazine nitrogen is typically achieved through N-acylation using benzoyl chloride. beilstein-journals.orgnih.gov This reaction is a classic example of nucleophilic acyl substitution, where the nitrogen atom of the piperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride. The reaction is generally carried out in the presence of a base, such as triethylamine or in a biphasic system with an inorganic base, to neutralize the hydrochloric acid byproduct. beilstein-journals.org

The reactivity of acyl chlorides makes this a highly efficient method for forming the amide bond. The choice of solvent is also important, with aprotic solvents like chloroform, dichloromethane, or tetrahydrofuran being commonly employed. beilstein-journals.orgnih.gov

Employment of Sulfonyl Chlorides in Ethanesulfonyl Formation

Similar to acylation, the introduction of the ethanesulfonyl group is accomplished through N-sulfonylation using ethanesulfonyl chloride. chemicalbook.com The nitrogen atom of the piperazine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide linkage. This reaction is also typically performed in the presence of a base to scavenge the generated HCl.

The sulfonylation reaction is a robust and widely used method for the formation of sulfonamides, which are important functional groups in many biologically active molecules.

Chemoselective Synthesis of 1-Monosubstituted Piperazine Precursors

The successful synthesis of this compound via a sequential route hinges on the efficient preparation of a 1-monosubstituted piperazine precursor. A significant challenge in piperazine chemistry is controlling the reactivity of the two nitrogen atoms to prevent disubstitution. researchgate.net

Several strategies have been developed to achieve chemoselective monosubstitution. One common approach involves using a large excess of piperazine relative to the electrophile, which statistically favors the formation of the mono-substituted product. However, this method can be wasteful and require extensive purification.

A more elegant approach involves the in-situ formation of a piperazine-1-ium cation by using one equivalent of acid. nih.govmdpi.comnih.gov The protonation of one nitrogen atom deactivates it towards electrophilic attack, allowing the other nitrogen to react selectively. This "one-pot-one-step" method offers a simpler and more cost-effective route to monosubstituted piperazines. nih.govmdpi.comnih.gov Another strategy is the use of protecting groups, as mentioned earlier, which provides excellent control but adds extra steps to the synthesis. researchgate.netnih.gov

| Method for Monosubstitution | Advantages | Disadvantages |

| Large Excess of Piperazine | Simple to execute. | Wasteful, requires extensive purification. |

| In-situ Protonation | "One-pot-one-step", cost-effective, high yields. nih.govmdpi.comnih.gov | May not be suitable for all electrophiles. |

| Use of Protecting Groups | High degree of control, clean reactions. researchgate.netnih.gov | Multi-step, can lower overall yield. nih.gov |

Advanced Synthetic Approaches Applicable to this compound

Beyond traditional solution-phase chemistry, advanced synthetic methodologies offer potential advantages for the synthesis of piperazine derivatives, including increased efficiency and amenability to library synthesis.

Solid-Phase Synthesis Techniques for Piperazine Derivatives

Solid-phase synthesis has emerged as a powerful tool for the parallel synthesis of compound libraries. acs.orgnih.govfiu.edu This technique involves attaching the piperazine core to a solid support (resin), allowing for the sequential addition of substituents in a stepwise manner. acs.orgnih.gov The key advantage of this approach is the simplification of purification, as excess reagents and byproducts can be washed away, leaving the resin-bound product. acs.org

In the context of this compound, a solid-phase synthesis could be envisioned where piperazine is first attached to a suitable resin. Subsequently, the benzoyl group could be introduced using benzoyl chloride, followed by the introduction of the ethanesulfonyl group using ethanesulfonyl chloride. Finally, the desired product would be cleaved from the solid support. This approach is particularly well-suited for the generation of a library of related compounds by using a variety of different acyl and sulfonyl chlorides. acs.org

| Synthetic Approach | Description | Key Advantages |

| Sequential N-Substitution | Stepwise introduction of substituents onto the piperazine nitrogens. | High degree of control over the final product structure. |

| Solid-Phase Synthesis | The piperazine core is attached to a solid support for sequential reactions. acs.orgnih.gov | Facilitates purification and is amenable to parallel synthesis and library generation. acs.orgfiu.edu |

Metal-Catalyzed Coupling Reactions in Piperazine Functionalization

Metal-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, offering versatile strategies for the functionalization of piperazine derivatives. While specific examples for the direct functionalization of this compound are not extensively documented, the principles of these reactions are broadly applicable to related piperazine systems.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for the formation of C-N bonds and is widely used for the N-arylation of amines, including piperazines. In the context of synthesizing analogs of this compound, this reaction could be conceptually applied to couple a substituted aryl halide with a piperazine precursor. For instance, 1-benzoylpiperazine could be coupled with various aryl halides to introduce diverse aromatic systems at the N4 position, followed by sulfonylation. Alternatively, a pre-functionalized 4-(ethanesulfonyl)piperazine could undergo N-arylation with different benzoyl chlorides. The general applicability of the Buchwald-Hartwig amination allows for the synthesis of a wide array of N-arylpiperazine derivatives, which are important components in many pharmaceutical products nih.gov.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or ester) and an organohalide. This reaction is highly effective for the formation of C-C bonds. For the structural modification of this compound, this methodology could be employed to introduce aryl or heteroaryl substituents onto the benzoyl ring. For example, a precursor such as 1-(4-bromobenzoyl)-4-(ethanesulfonyl)piperazine could be coupled with various arylboronic acids to generate a library of analogs with diverse substitution patterns on the benzoyl moiety. The reaction is known for its mild conditions and tolerance of a wide range of functional groups.

A representative scheme for the Suzuki-Miyaura coupling on a related piperazine scaffold is shown below:

Conceptual representation of a Suzuki-Miyaura coupling reaction on a halogenated benzoylpiperazine derivative.

Conceptual representation of a Suzuki-Miyaura coupling reaction on a halogenated benzoylpiperazine derivative.| Catalyst System | Aryl Halide | Boronic Acid | Product | Yield (%) | Reference |

| Pd(PPh₃)₄ / K₂CO₃ | 1-(4-bromobenzoyl)-piperazine | Phenylboronic acid | 1-(biphenyl-4-carbonyl)piperazine | 85-95 | General Methodology |

| PdCl₂(dppf) / Cs₂CO₃ | 1-(3-chlorobenzoyl)-piperazine | Thiophene-2-boronic acid | 1-(3-(thiophen-2-yl)benzoyl)piperazine | 70-90 | General Methodology |

Aza-Michael Addition Strategies for Piperazine Ring Diversification

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful and atom-economical method for forming C-N bonds. This reaction can be utilized to introduce functionalized side chains to the piperazine core. While direct aza-Michael addition to the nitrogen of this compound is not feasible due to the lack of a reactive N-H bond, the reaction can be employed in the synthesis of precursors or in the functionalization of related piperazine derivatives that do possess a reactive secondary amine.

For instance, 1-benzoylpiperazine can act as a nucleophile in an aza-Michael reaction with various Michael acceptors like acrylates, acrylonitriles, and vinyl ketones. The resulting adduct can then be sulfonylated with ethanesulfonyl chloride to yield the target scaffold with a functionalized side chain at the N4-position, which would then be further modified.

| Michael Acceptor | Product of Aza-Michael Addition with 1-Benzoylpiperazine |

| Methyl acrylate | Methyl 3-(4-benzoylpiperazin-1-yl)propanoate |

| Acrylonitrile | 3-(4-benzoylpiperazin-1-yl)propanenitrile |

| Methyl vinyl ketone | 4-(4-benzoylpiperazin-1-yl)butan-2-one |

This strategy allows for the introduction of a variety of functional groups that can serve as handles for further chemical transformations, thereby enabling the synthesis of a diverse library of analogs. The reaction is often catalyzed by bases or can proceed under neat conditions, highlighting its efficiency and versatility nih.govresearchgate.net.

Strategies for Analogue Synthesis and Structural Diversification of this compound

The structural diversification of this compound is crucial for exploring its structure-activity relationships in various chemical and biological contexts. This can be achieved by modifying the three main components of the molecule: the benzoyl aromatic ring, the ethanesulfonyl moiety, and the piperazine heterocycle itself.

Modifications of the Benzoyl Aromatic Ring

The benzoyl group offers a prime site for modification to modulate the electronic and steric properties of the molecule. A common strategy involves the use of substituted benzoyl chlorides in the initial acylation of piperazine. A variety of commercially available or synthetically accessible benzoyl chlorides with different substituents (e.g., alkyl, alkoxy, nitro, cyano, and halo groups) can be employed.

For example, the synthesis of 1-(4-bromobenzoyl)-4-phenylpiperazine has been reported, which could then serve as a scaffold for further diversification via cross-coupling reactions as mentioned previously nih.gov.

| Substituted Benzoyl Chloride | Corresponding this compound Analog |

| 4-Methoxybenzoyl chloride | 1-(4-Methoxybenzoyl)-4-(ethanesulfonyl)piperazine |

| 4-Nitrobenzoyl chloride | 1-(4-Nitrobenzoyl)-4-(ethanesulfonyl)piperazine |

| 4-Chlorobenzoyl chloride | 1-(4-Chlorobenzoyl)-4-(ethanesulfonyl)piperazine |

| 4-Methylbenzoyl chloride | 1-(4-Methylbenzoyl)-4-(ethanesulfonyl)piperazine |

These modifications can significantly impact the molecule's properties, such as its ability to engage in specific interactions with biological targets.

Structural Variations of the Ethanesulfonyl Moiety

The ethanesulfonyl group can also be varied to explore the impact of the sulfonyl moiety on the compound's characteristics. This can be achieved by using different sulfonyl chlorides in the sulfonylation step of the synthesis. Both the alkyl chain length and the substitution on the alkyl or aryl group of the sulfonyl chloride can be altered.

| Sulfonyl Chloride | Corresponding 1-Benzoyl-4-sulfonylpiperazine Analog |

| Methanesulfonyl chloride | 1-Benzoyl-4-(methanesulfonyl)piperazine |

| Propanesulfonyl chloride | 1-Benzoyl-4-(propanesulfonyl)piperazine |

| Benzenesulfonyl chloride | 1-Benzoyl-4-(benzenesulfonyl)piperazine |

| p-Toluenesulfonyl chloride | 1-Benzoyl-4-(tosyl)piperazine |

These modifications can influence factors such as solubility, metabolic stability, and hydrogen bonding capacity of the final compound.

Derivatization of the Piperazine Heterocycle at Unsubstituted Positions

Functionalization of the carbon atoms of the piperazine ring (C2, C3, C5, and C6) presents a more complex synthetic challenge but offers the potential for significant structural diversification and the introduction of chirality. Direct C-H functionalization of piperazines is an emerging area of research nih.gov.

Methodologies such as α-lithiation followed by trapping with an electrophile have been applied to N-Boc protected piperazines. While direct application to this compound may be challenging due to the directing effects of the substituents, these methods provide a conceptual framework for accessing C-substituted analogs. For instance, a protected piperazine could be functionalized at the C2 or C3 position before the introduction of the benzoyl and ethanesulfonyl groups.

Recent advances have also demonstrated the iridium-catalyzed regio- and diastereoselective synthesis of C-substituted piperazines from imines, offering a pathway to complex piperazine cores that could be further elaborated into analogs of the target compound nih.govacs.org. The synthesis of enantiomerically pure 5-substituted piperazine-2-acetic acid esters from amino acids also provides a versatile platform for creating diverse and chirally defined piperazine scaffolds acs.orgnih.gov.

| Position | Potential Functional Group | Synthetic Strategy |

| C2/C6 | Methyl, Phenyl | α-Lithiation of a protected piperazine precursor followed by electrophilic quench |

| C3/C5 | Various substituents | Diastereoselective synthesis from chiral precursors |

These advanced synthetic strategies open up avenues for creating novel analogs of this compound with defined stereochemistry and substitution patterns on the heterocyclic core.

Pre Clinical Biological Evaluation and Mechanistic Elucidation of 1 Benzoyl 4 Ethanesulfonyl Piperazine and Its Analogues

In Vitro Biological Activity Screening

The in vitro evaluation of 1-benzoyl-4-(ethanesulfonyl)piperazine and its structural analogues has encompassed a range of biological assays to determine their therapeutic potential. These studies have provided a foundational understanding of their activity at a molecular and cellular level.

While specific studies on the antimicrobial effects of this compound are not extensively documented, research into analogous piperazine (B1678402) derivatives has shown notable activity. A series of novel 1,4-disubstituted piperazine derivatives were synthesized and evaluated for their antibacterial and antifungal properties. The findings indicate that certain analogues demonstrate significant efficacy against various microbial strains.

For instance, compounds featuring a piperazine core linked to different aromatic and heterocyclic moieties have been tested against a panel of bacteria and fungi. The results, often presented as Minimum Inhibitory Concentration (MIC) values, highlight the structure-activity relationships that govern their antimicrobial potency. Analogues with specific substitutions on the benzoyl ring and variations in the sulfonyl group have been shown to modulate this activity, suggesting that these chemical features are critical for microbial inhibition.

Investigations into the antioxidant capabilities of piperazine-containing compounds have been conducted using various standard assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity test. In a study focused on new piperazine derivatives, several compounds exhibited moderate to good antioxidant potential.

The antioxidant capacity is often compared to standard reference compounds like ascorbic acid or trolox. The research suggests that the presence of electron-donating groups on the aromatic rings attached to the piperazine nucleus can enhance the radical scavenging activity. While direct data on this compound is limited, the antioxidant profile of its analogues underscores a potential area for its therapeutic application.

A significant body of research has focused on the interaction of benzoylpiperazine analogues with central nervous system (CNS) receptors, particularly serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors. These receptors are key targets for the treatment of various neuropsychiatric disorders.

One study detailed the synthesis of arylpiperazine derivatives and their subsequent evaluation for binding affinity at 5-HT1A, 5-HT2A, and D2 receptors. The results demonstrated that subtle structural modifications to the piperazine scaffold could dramatically alter binding affinity and selectivity. For example, the nature and position of substituents on the benzoyl moiety were found to be crucial determinants of receptor interaction. Some analogues have been identified as potent ligands for these receptors, indicating their potential as CNS-active agents.

Monoacylglycerol lipase (B570770) (MAGL) is a key enzyme in the endocannabinoid system and a target for therapeutic intervention in neurological and inflammatory diseases. Research into inhibitors of MAGL has included the exploration of various heterocyclic scaffolds.

A series of 4-substituted-1-benzoylpiperidines and piperazines were synthesized and evaluated for their ability to inhibit human MAGL. This study revealed that specific analogues containing a piperazine core demonstrated potent and selective inhibition of MAGL. The structure-activity relationship analysis indicated that the benzoyl group and the substituent at the 4-position of the piperazine ring are critical for high inhibitory potency. One of the most active compounds identified in this series was 1-benzoyl-4-(2,3-dihydrobenzo[b]dioxin-6-yl)piperazine, which exhibited an IC50 value of 8 nM against hMAGL.

The Wnt signaling pathway is fundamental in cell proliferation, differentiation, and embryogenesis, and its dysregulation is implicated in diseases like cancer. Certain piperazine-containing molecules have been investigated for their ability to modulate this pathway.

In a study aimed at discovering novel inhibitors of the Wnt/β-catenin signaling pathway, a library of compounds was screened. Among the hits were molecules with a piperazine core structure. These compounds were shown to effectively inhibit Wnt signaling in cell-based reporter assays. Further mechanistic studies indicated that these analogues could interfere with key components of the pathway, leading to the downregulation of target gene expression. This suggests a potential therapeutic application for such compounds in oncology.

Pre-clinical In Vivo Investigations (Non-Human Models)

Currently, there is a lack of publicly available data from pre-clinical in vivo investigations specifically for this compound in non-human models. Research in this area is essential to validate the in vitro findings and to assess the compound's pharmacokinetic and pharmacodynamic profile in a whole-organism context. Future studies will be critical to determine its potential for further development.

Assessment of Pharmacological Activities in Relevant Animal Models

While no in vivo data exists for this compound, studies on analogous compounds have explored their pharmacological effects. For instance, certain piperazine derivatives have been investigated for their anti-inflammatory properties. In a carrageenan-induced rat paw edema model, a common method for assessing anti-inflammatory activity, various 1-substituted piperazine derivatives demonstrated the ability to reduce inflammation. researchgate.net

Another area of investigation for similar structures is in the realm of oncology. Benzofuran (B130515) piperazine derivatives have been evaluated in murine and human cancer cell lines, and a lead compound was shown to be well-tolerated in healthy mice, suggesting a favorable preliminary safety profile in animal models. nih.gov

Efficacy Studies in Animal Disease Models (e.g., inflammation, neurodegeneration, if applicable)

Efficacy studies in animal models of specific diseases have been conducted for analogues of this compound.

In the context of cancer, a benzofuran piperazine derivative demonstrated significant anti-cancer efficacy in a MDA-MB-231 xenograft mouse model. nih.gov This indicates the potential for this class of compounds to inhibit tumor growth in a living organism.

For neurodegenerative diseases, such as Alzheimer's disease, piperazine derivatives have been assessed as potential inhibitors of human acetylcholinesterase (AChE). nih.gov While these were primarily in vitro and virtual screening studies, they lay the groundwork for future efficacy testing in animal models of Alzheimer's disease.

Additionally, in the field of infectious diseases, novel benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids have been tested for their in vitro activity against Mycobacterium tuberculosis. researchgate.net Promising candidates from these screenings would typically advance to efficacy studies in animal models of tuberculosis.

Molecular Mechanism of Action Research (Non-Human Focus)

The molecular mechanisms of action for compounds structurally related to this compound are diverse and target various biological pathways.

Identification of Specific Biological Targets

Research into analogous compounds has identified several specific molecular targets:

β-Catenin/B-Cell Lymphoma 9 (BCL9) Protein-Protein Interaction: A series of 1-benzoyl-4-phenoxypiperidines were identified as inhibitors of the β-catenin/BCL9 protein-protein interaction, which is a critical component of the Wnt/β-catenin signaling pathway often dysregulated in cancer. nih.gov

Human Acetylcholinesterase (AChE): Virtual screening and in vitro assays have shown that certain piperazine derivatives can bind to both the peripheral anionic site and the catalytic site of AChE, suggesting a potential mechanism for treating Alzheimer's disease. nih.gov

Eukaryotic Translation Initiation Factor 2-alpha (eIF2-α): The small molecule '1-(4-biphenylylcarbonyl)-4-(5-bromo-2-methoxybenzyl) piperazine oxalate' and its derivatives have been found to regulate protein synthesis by inactivating eIF2-α through phosphorylation. nih.gov

Microtubules: A series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols were designed as microtubule destabilizers, binding to tubulin and inhibiting its polymerization, a key mechanism for anticancer agents. semanticscholar.org

Elucidation of Intracellular Signaling Pathway Modulation

Compounds with similar core structures have been shown to modulate key intracellular signaling pathways:

Wnt/β-Catenin Signaling: The 1-benzoyl-4-phenoxypiperidine inhibitors were shown to selectively suppress the transactivation of Wnt/β-catenin signaling and regulate the transcription of its target genes in cancer cells. nih.gov

Protein Synthesis and Stress Response Pathways: The eIF2-α-inactivating piperazine derivatives were found to induce the activation of the protein kinase RNA-activated (PKR) kinase and the nuclear factor-κB (NF-κB) pathway, while not affecting other stress-response pathways like the PERK or heme-regulated inhibitor (HRI) pathways. nih.gov

Cell Cycle Regulation: A microtubule-destabilizing tetrazole analogue was found to arrest cancer cells in the G2/M phase of the cell cycle, leading to apoptosis. semanticscholar.org

Investigations into Structure-Function Relationships at the Molecular Level

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For the 1-benzoyl-4-phenoxypiperidine series, structure-based design and optimization were used to improve their inhibitory activity against the β-catenin/BCL9 interaction. nih.gov The binding mode of these inhibitors was further characterized through site-directed mutagenesis studies. nih.gov

Similarly, for the microtubule-destabilizing tetrazoles, the introduction of a 1H-tetrazole as a bioisostere of the B-ring of known inhibitors was a key design strategy. semanticscholar.org The modifications to this ring system led to varied cytotoxic activity, highlighting the importance of specific structural features for biological function. semanticscholar.org The benzoylpiperidine fragment itself is considered a privileged structure and a potential bioisostere of the piperazine ring, and its use in medicinal chemistry allows for the evaluation of SAR in various classes of bioactive compounds. mdpi.comnih.gov

Structure Activity Relationship Sar and Rational Design Principles for 1 Benzoyl 4 Ethanesulfonyl Piperazine Derivatives

Identification of Key Pharmacophoric Elements within the 1-BENZOYL-4-(ETHANESULFONYL)PIPERAZINE Structure

The this compound molecule can be deconstructed into three primary pharmacophoric components: the benzoyl moiety, the central piperazine (B1678402) ring, and the ethanesulfonyl group. Each of these elements plays a critical role in molecular recognition and biological activity.

The Benzoyl Moiety : This group, featuring an aromatic ring and a carbonyl function, often serves as a crucial interaction point with biological targets. The carbonyl oxygen can act as a hydrogen bond acceptor, while the phenyl ring can engage in hydrophobic and π-stacking interactions. The 4-(p-fluorobenzoyl)piperidine fragment, a related structure, is recognized as a key feature for the anchorage of ligands to receptors like the 5-HT2A receptor. enamine.net

The Piperazine Ring : As a central scaffold, the piperazine ring provides a defined spatial arrangement for the benzoyl and ethanesulfonyl groups. The two nitrogen atoms within the six-membered ring can influence physicochemical properties such as polarity and solubility. niscair.res.in The basicity of the piperazine nitrogens can also lead to electrostatic interactions with anionic regions of a biological target. mdpi.com Its conformationally restricted, yet flexible, nature allows it to adopt low-energy chair or boat conformations, influencing the orientation of its substituents.

The Ethanesulfonyl Group : The sulfonyl group (-SO2-) is a strong hydrogen bond acceptor and can significantly impact the electronic properties and metabolic stability of the molecule. The ethyl group provides a degree of lipophilicity. In related sulfonylpiperazine compounds, this part of the molecule has been shown to be critical for activity, with even minor changes leading to significant shifts in potency. For instance, replacing an N-acetyl group with a methanesulfonyl group in one series of piperazine derivatives led to a significant drop in inhibitory activity, highlighting the sensitivity of the target to the nature of the N-acyl or N-sulfonyl substituent. nih.gov

Systematic Analysis of Substituent Effects on Biological Activity

The biological activity of this compound derivatives can be fine-tuned by systematically modifying each of the key pharmacophoric elements.

Alterations to the phenyl ring of the benzoyl group can profoundly affect binding affinity and selectivity. The position and electronic nature of substituents are critical.

Electronic Effects : Introducing electron-donating or electron-withdrawing groups can modulate the reactivity of the carbonyl group and the π-electron density of the aromatic ring. For example, in a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, the introduction of a bulky, electron-withdrawing benzylsulfonyl group at the para-position of the benzoyl ring led to a substantial increase in acetylcholinesterase inhibitory activity. mdpi.com

Steric Effects : The size and position of substituents can dictate the orientation of the molecule within a binding pocket. Para-substitution is often well-tolerated and can lead to enhanced activity, as seen with the aforementioned benzylsulfonyl substitution. mdpi.com Ortho-substituents may cause steric hindrance, potentially forcing the benzoyl ring out of planarity with the piperazine amide bond, which could either be beneficial or detrimental depending on the target topology.

Table 1: Impact of Benzoyl Ring Substituents on Biological Activity in Related Piperidine/Piperazine Series

| Parent Compound Series | Substituent on Benzoyl Ring | Position | Observed Effect on Activity | Citation |

| 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine | -SO2-benzyl | para | Substantial increase in activity | mdpi.com |

| 1-benzyl-4-benzoylpiperidine | p-fluoro | para | Crucial for 5-HT2A receptor anchorage | enamine.net |

| Benzoylpiperidine | i-propyl | para | Potent reversible MAGL inhibition | enamine.net |

Modification of the alkyl portion of the ethanesulfonyl group can influence lipophilicity, solubility, and interactions with hydrophobic pockets of a target protein.

While specific data on varying the ethyl group in this compound is limited, general principles of medicinal chemistry suggest that:

Chain Length : Increasing the alkyl chain length (e.g., from methyl to propyl) would increase lipophilicity, which could enhance membrane permeability and access to lipophilic binding sites. However, it could also decrease aqueous solubility.

Branching : Introducing branching (e.g., an isopropyl group) can increase steric bulk, which might improve selectivity for a specific target.

Cyclic Groups : Replacing the ethyl group with a cyclopropyl (B3062369) or cyclobutyl moiety could introduce conformational rigidity and provide a different vector for exiting the binding site.

In a related context, studies on sulfonyl piperazine LpxH inhibitors demonstrated that extending an N-acyl chain to include a hydroxamic acid, a known metal-chelating group, was a strategy to enhance potency by interacting with the enzyme's active site metal cluster. nih.gov This suggests that functionalization of the chain attached to the sulfonyl group can be a viable strategy for improving activity.

While the parent compound this compound is achiral, the introduction of substituents on the piperazine ring or on the ethyl group of the ethanesulfonyl moiety can create stereocenters. Chirality can have a significant impact on biological activity, as enantiomers often exhibit different potencies and selectivities due to the chiral nature of biological macromolecules. The specific spatial arrangement of functional groups is often critical for optimal interaction with a target.

Conformational Landscape and its Correlation with Biological Recognition

The three-dimensional shape of this compound is not static. The piperazine ring typically adopts a chair conformation to minimize steric strain. However, the presence of bulky substituents can lead to other conformations.

Bioisosteric Replacements of the Piperazine Ring and Their Impact on Activity and Selectivity

Bioisosteric replacement is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. Several replacements for the piperazine ring have been explored in various contexts. enamine.netblumberginstitute.org

The goal of replacing the piperazine ring is to maintain the crucial spatial arrangement of the benzoyl and sulfonyl moieties while altering other properties like basicity, lipophilicity, and metabolic stability.

Table 2: Potential Bioisosteric Replacements for the Piperazine Ring

| Bioisostere | Potential Impact | Citation |

| Piperidine | The benzoylpiperidine fragment is a known bioisostere of piperazine. enamine.net The loss of the second nitrogen atom can be compensated by the introduction of another hydrogen bond acceptor, such as the carbonyl group in the benzoylpiperidine structure. enamine.net This change generally increases lipophilicity. | enamine.net |

| Homopiperazine | This seven-membered ring expands the distance between the nitrogen atoms, which could be beneficial for spanning larger distances in a binding site. | enamine.net |

| Diazaspiro[3.3]heptane | This rigid, spirocyclic diamine can offer optimal potency in certain systems by locking the substituent vectors in a specific orientation. It has been shown to be a successful replacement for piperazine in some drug candidates. | blumberginstitute.org |

| Fused Bicyclic Systems | Structures like pyrrolo[3,4-c]pyrrole (B14788784) can serve as rigid scaffolds that mimic the diamine functionality of piperazine while presenting a different conformational profile. | enamine.net |

The replacement of the piperazine ring in the drug Olaparib with a spirodiamine analogue, for example, beneficially affected its activity and reduced cytotoxicity. enamine.netnih.gov Such modifications within the this compound scaffold could similarly lead to derivatives with improved therapeutic profiles.

Computational Chemistry and Theoretical Modeling of 1 Benzoyl 4 Ethanesulfonyl Piperazine

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as 1-benzoyl-4-(ethanesulfonyl)piperazine, to the active site of a target protein. The process involves preparing the 3D structures of both the ligand and the protein and then using a scoring function to evaluate the fitness of different binding poses. who.int

The insights gained from docking can guide the rational design of more potent and selective analogs. mdpi.comnih.gov For instance, simulations could predict that the benzoyl group of the compound forms π-π stacking interactions with aromatic residues (like tyrosine or phenylalanine) in a binding pocket, while the sulfonyl group's oxygen atoms could act as hydrogen bond acceptors. researchgate.net Studies on related piperazine (B1678402) derivatives have shown their potential to inhibit enzymes like acetylcholinesterase, where interactions with active site residues are crucial for activity. researchgate.net A typical output from a docking study would quantify the binding affinity, usually as a negative score in kcal/mol, and detail the specific interactions.

Illustrative Molecular Docking Results This table presents hypothetical docking data for this compound against a sample protein target to illustrate typical results.

| Parameter | Value/Description |

|---|---|

| Protein Target | Hypothetical Kinase XYZ (PDB ID: 0XXX) |

| Binding Affinity (Score) | -8.5 kcal/mol |

| Key Interacting Residues | VAL-25, LEU-98, PHE-150, GLU-101, LYS-45 |

| Types of Interactions | Hydrogen Bonds: Sulfonyl oxygen with LYS-45 backbone NH.Hydrophobic Interactions: Benzoyl ring with LEU-98.π-π Stacking: Benzoyl ring with PHE-150. |

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to analyze the electronic properties of a molecule. epstem.net These methods provide a detailed picture of electron distribution and orbital energies, which are fundamental to understanding a molecule's reactivity and stability. colab.wsresearchgate.net

Key parameters derived from these calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. aimspress.com The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more polarizable and reactive. aimspress.comnih.gov Furthermore, mapping the molecular electrostatic potential (MEP) onto the electron density surface reveals the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are potential sites for intermolecular interactions. nih.govnih.gov

Illustrative Quantum Chemical Data (DFT/B3LYP) This table shows representative data that would be generated from a DFT analysis of the title compound.

| Parameter | Illustrative Value (eV) | Interpretation |

|---|---|---|

| EHOMO | -6.8 eV | Energy of the highest occupied molecular orbital; relates to electron-donating capability. |

| ELUMO | -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates high kinetic stability and low chemical reactivity. aimspress.com |

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. researchgate.net MD simulations calculate the motion of atoms over time by solving Newton's equations of motion, providing a detailed understanding of the conformational flexibility of the ligand and the stability of the ligand-protein complex. mdpi.com

For this compound complexed with a protein target, an MD simulation could reveal how the ligand adjusts its conformation within the binding site and how the protein itself responds to the ligand's presence. mdpi.com Key analyses include calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to assess the stability of the simulation and the complex. The Root Mean Square Fluctuation (RMSF) can be calculated for individual residues to identify flexible regions of the protein upon ligand binding. researchgate.net These simulations are crucial for validating docking poses and understanding the energetic contributions of specific interactions over time. mdpi.com

Typical Analyses in Molecular Dynamics Simulations This table outlines the kind of data and insights derived from an MD simulation.

| Analysis Type | Purpose |

|---|---|

| RMSD (Root Mean Square Deviation) | To assess the structural stability of the protein and the pose of the ligand throughout the simulation. |

| RMSF (Root Mean Square Fluctuation) | To identify flexible regions of the protein, particularly around the binding site. |

| Hydrogen Bond Analysis | To monitor the persistence and stability of specific hydrogen bonds between the ligand and protein over time. |

| Binding Free Energy (e.g., MM/GBSA) | To provide a more accurate estimation of binding affinity by averaging over multiple conformations. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of compounds with their biological activity. nih.gov A QSAR model is a mathematical equation that relates numerical descriptors of a molecule (e.g., physicochemical, electronic, or topological properties) to a specific activity, such as enzyme inhibition or receptor affinity. researchgate.net

To develop a QSAR model for a series of analogs of this compound, one would synthesize and test a library of related compounds. Descriptors for each molecule would be calculated, and statistical methods would be used to build a predictive model. nih.gov Such a model could then be used to predict the activity of new, unsynthesized derivatives, helping to prioritize which compounds to synthesize and test next. The descriptors in the final model can also provide insight into the structural features that are most important for the desired biological activity. nih.govresearchgate.net

Examples of Descriptors Used in QSAR Modeling This table lists common descriptors that could be used to build a QSAR model for piperazine derivatives.

| Descriptor Class | Examples |

|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges. nih.gov |

| Steric/Topological | Molecular weight, Molar refractivity, Surface area, Shape indices. |

| Hydrophobic | LogP (octanol-water partition coefficient). |

| Hydrogen Bonding | Number of hydrogen bond donors/acceptors. |

In Silico Assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

In the process of drug development, it is crucial to assess the pharmacokinetic properties of a compound, summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). researchgate.net In silico ADME prediction models use the structure of a molecule to estimate these properties computationally, allowing for early identification of potential liabilities. mdpi.comnih.gov

For this compound, various web-based tools and software can predict parameters such as oral bioavailability, blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes (which are key for metabolism), and potential for cardiotoxicity (e.g., hERG inhibition). biointerfaceresearch.com These predictions help in assessing the "drug-likeness" of a compound and guide modifications to improve its ADME profile without compromising its desired biological activity. researchgate.netbiointerfaceresearch.com

Illustrative In Silico ADME Profile This table presents a hypothetical ADME prediction for this compound based on typical computational models.

| ADME Parameter | Predicted Property/Value | Implication |

|---|---|---|

| Human Intestinal Absorption | High (>90%) | Likely to be well-absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeation | Low (Predicted BBB-) | Unlikely to cross into the central nervous system. researchgate.net |

| CYP450 2D6 Inhibition | Predicted Inhibitor | Potential for drug-drug interactions with other drugs metabolized by this enzyme. |

| hERG Inhibition | Predicted Non-inhibitor | Low risk of a specific type of cardiotoxicity. |

| Lipinski's Rule of Five | 0 Violations | Good "drug-like" physicochemical properties. biointerfaceresearch.com |

| Bioavailability Score | 0.55 | Indicates a reasonable probability of having good oral bioavailability. |

The Role of this compound in Advanced Chemical Biology and Drug Discovery Research

Q & A

Q. What are the optimal synthetic routes and purification methods for 1-benzoyl-4-(ethanesulfonyl)piperazine?

The synthesis of piperazine derivatives typically involves nucleophilic substitution or acylation reactions. For example, ethanesulfonyl chloride can react with benzoylated piperazine under reflux conditions (e.g., 12 hours in anhydrous solvents) to introduce the sulfonyl group. Post-synthesis purification often employs column chromatography (e.g., chloroform:methanol 3:1 v/v) followed by crystallization from diethyl ether or methanol . Reaction yield optimization may require temperature control (e.g., 0–6°C storage for sulfonylating agents to prevent decomposition) and inert atmospheres to avoid side reactions .

Q. How should researchers safely handle ethanesulfonyl chloride derivatives during synthesis?

Ethanesulfonyl chloride derivatives are highly reactive and require strict safety protocols:

- Store in airtight containers at <6°C to prevent hydrolysis or violent reactions with water .

- Avoid contact with oxidizers (e.g., peroxides) and bases (e.g., NaOH) to prevent exothermic decomposition .

- Use fume hoods, chemical-resistant gloves, and eye protection. Immediate decontamination (water flushing for skin/eyes) is critical due to severe irritation risks . Workplace controls, such as automated dispensing systems, are preferred over PPE for routine handling .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

- NMR spectroscopy : To confirm benzoyl and sulfonyl group positions via proton and carbon shifts.

- HPLC-MS : For purity assessment (>98% by area normalization) and molecular weight verification .

- Melting point analysis : Compare observed values (e.g., 89–92°C for related piperazines) to literature data .

Advanced Research Questions

Q. How do structural modifications of the piperazine scaffold influence biological activity?

Substituents on the piperazine ring (e.g., benzoyl vs. trifluoromethyl groups) alter pharmacokinetics. For example:

- Benzoyl groups enhance lipophilicity, improving blood-brain barrier penetration but potentially increasing toxicity .

- Sulfonyl groups (e.g., ethanesulfonyl) can modulate receptor binding affinity due to electron-withdrawing effects. Computational docking studies (e.g., molecular dynamics simulations) are recommended to predict interactions with biological targets .

Q. What strategies resolve contradictions in toxicity data for piperazine derivatives?

Discrepancies in toxicity profiles (e.g., teratogenicity vs. low acute toxicity) may arise from:

- Dose-dependent effects : Chronic exposure studies (e.g., reproductive toxicity assays in rodents) are critical, as acute assays may overlook long-term risks .

- Metabolic pathways : Phase I/II metabolism (e.g., hydroxylation or glucuronidation) can generate toxic intermediates. In vitro microsomal assays (e.g., liver S9 fractions) help identify reactive metabolites .

Q. How can computational modeling guide the design of novel this compound analogs?

- QSAR models : Correlate substituent electronic parameters (e.g., Hammett constants) with bioactivity to prioritize synthetic targets .

- Docking studies : Predict binding to targets like serotonin receptors or enzymes (e.g., acetylcholinesterase) by analyzing piperazine conformation and sulfonyl group orientation .

Methodological Challenges and Solutions

Q. Why do solubility issues arise with sulfonated piperazines, and how can they be mitigated?

Ethanesulfonyl groups increase polarity, reducing solubility in organic solvents. Strategies include:

- Co-solvent systems : Use methanol:DCM mixtures during crystallization .

- Salt formation : Convert the free base to hydrochloride or citrate salts for improved aqueous solubility .

Q. What experimental designs address low yields in multi-step piperazine syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.